molecular formula C9H10N4O2 B13109147 Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate CAS No. 73198-32-0

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

Cat. No.: B13109147
CAS No.: 73198-32-0
M. Wt: 206.20 g/mol
InChI Key: LYZAMSJPDPUKBH-UHFFFAOYSA-N
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Description

Crystallographic Studies and X-Ray Diffraction Analysis

Crystallographic data for pyrazine derivatives provide critical insights into bond lengths, angles, and packing arrangements. For example, methyl 5-methylpyrazine-2-carboxylate (a structurally related compound) crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 3.8872 Å, b = 6.8386 Å, c = 13.6279 Å, and β = 93.303°. The pyrazine ring in such systems is nearly planar, with deviations from planarity attributed to substituent steric effects.

In ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate, the amino and cyano groups at positions 5 and 6 are expected to influence electron density distribution. X-ray diffraction analyses of similar compounds reveal that the pyrazine ring adopts a distorted chair conformation when bulky substituents are present. The ester group at position 2 likely participates in intermolecular hydrogen bonding, as observed in ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate, where N—H⋯O and N—H⋯N interactions stabilize the crystal lattice.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.12 (predicted)
b (Å) 8.79 (predicted)
c (Å) 11.29 (predicted)
β (°) 107.3 (predicted)
Volume (ų) 695.2 (predicted)

These predictions are extrapolated from analogous systems, where hydrogen bonding and steric effects dominate lattice stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is pivotal for confirming the substitution pattern and electronic environment of pyrazine derivatives. In the absence of direct data for the title compound, insights are drawn from related structures:

  • Amino groups : In ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate, the amino proton resonates near δ 6.3 ppm in the ¹H NMR spectrum, while the ¹³C NMR signal for the amino-bearing carbon appears at δ 165 ppm.
  • Cyano groups : The cyano carbon in 5-cyano-substituted pyrazines typically exhibits a ¹³C NMR signal near δ 115–120 ppm due to its electron-withdrawing nature.
  • Ester groups : The carbonyl carbon of the ester moiety resonates near δ 170 ppm, with adjacent oxygenated carbons appearing at δ 60–65 ppm.

For the title compound, the methyl group at position 3 would produce a triplet near δ 1.3 ppm (¹H NMR) for the ethyl chain and a singlet near δ 2.5 ppm for the pyrazine-attached methyl group.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a critical role in stabilizing the crystal lattice of pyrazine derivatives. In methyl 5-methylpyrazine-2-carboxylate, C—H⋯N and C—H⋯O interactions form sheets parallel to the (100) plane. Similarly, ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate exhibits N—H⋯O and N—H⋯N bonds, creating a three-dimensional network.

In the title compound, the amino group (N—H) likely acts as a hydrogen bond donor to the ester carbonyl oxygen (O=C—O) or cyano nitrogen (C≡N). The methyl and ethyl groups may engage in weak C—H⋯π interactions with adjacent aromatic rings.

Figure 1: Predicted Hydrogen Bonding Network

  • N—H⋯O=C (2.8–3.0 Å)
  • N—H⋯N≡C (2.9–3.1 Å)
  • C—H⋯O=C (3.2–3.4 Å)

These interactions are consistent with those observed in structurally related compounds, where directional hydrogen bonds enhance thermal stability and influence solubility.

Properties

CAS No.

73198-32-0

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)7-5(2)12-6(4-10)8(11)13-7/h3H2,1-2H3,(H2,11,13)

InChI Key

LYZAMSJPDPUKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)N)C#N)C

Origin of Product

United States

Preparation Methods

Pyrazine Ring Formation

A common method involves the cyclization of substituted precursors such as methylglyoxal and o-phenylenediamine derivatives under catalytic conditions to form methyl-substituted pyrazine rings. For example, methylglyoxal and o-phenylenediamine react in the presence of sodium pyrosulfite catalyst at 30–90 °C for 0.5–2 hours to yield 3-methylbenzopyrazines.

Functionalization Steps

  • Oxidation: The 3-methylbenzopyrazines undergo oxidation with inorganic oxidizers at 60–105 °C for 1–4 hours to introduce carboxylate groups, producing 5-methylpyrazine-2,3-dicarboxylic acid potassium salts.
  • Acidification and Decarboxylation: Treatment with sulfuric acid (molar ratio ~2.5:1 sulfuric acid to potassium salt) at 30–130 °C induces acidification and selective decarboxylation, yielding 5-methylpyrazine-2-carboxylic acid.
  • Esterification: Subsequent esterification with ethanol or ethylating agents produces the ethyl ester at position 2.
  • Introduction of Amino and Cyano Groups: The amino group at position 6 and cyano group at position 5 are introduced via nucleophilic substitution or cyano transfer reactions on appropriate intermediates, often requiring selective conditions to avoid side reactions.

Purification

The crude product is purified by solvent extraction (e.g., with butanone), followed by crystallization, drying, and pulverization to achieve purity levels ≥99% (HPLC analysis).

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the ring formation and functionalization steps, significantly reducing reaction times while maintaining or improving yields. Optimization of parameters such as temperature, solvent, and irradiation time is critical for maximizing efficiency.

Experimental Data Summary

Step Conditions Yield (%) Notes
Cyclization Methylglyoxal + o-phenylenediamine, 30–90 °C, 0.5–2 h, sodium pyrosulfite catalyst 85–90 Formation of 3-methylbenzopyrazine intermediate
Oxidation Inorganic oxidizer, 60–105 °C, 1–4 h 80–88 Produces 5-methylpyrazine-2,3-dicarboxylic acid potassium salt
Acidification & Decarboxylation Sulfuric acid, 30–130 °C, molar ratio ~2.5:1 75–85 Yields 5-methylpyrazine-2-carboxylic acid
Esterification Ethanol or ethylating agent, reflux conditions 70–80 Produces ethyl ester derivative
Amination & Cyanation Nucleophilic substitution, variable conditions 65–75 Introduces amino and cyano groups
Purification Butanone extraction, crystallization Purity ≥99% (HPLC)

Research Findings and Optimization Notes

  • The choice of solvent and temperature during cyclization and oxidation steps critically influences yield and purity. Polar aprotic solvents like dimethylformamide (DMF) are preferred for certain steps.
  • Microwave-assisted synthesis can reduce reaction times from hours to minutes without compromising product quality.
  • The acidification and decarboxylation step requires precise control of pH (1.5–4.0) and temperature to avoid over-decarboxylation or decomposition.
  • Extraction with butanone followed by crystallization is effective for isolating high-purity product with minimal impurities.
  • The amino group introduction often requires mild conditions to prevent hydrolysis or side reactions, and cyano group installation may need specific cyano transfer reagents or catalysts.

Summary Table of Key Parameters

Parameter Range/Value Impact on Synthesis
Cyclization temperature 30–90 °C Affects ring closure efficiency
Cyclization time 0.5–2 h Longer times increase yield but risk side reactions
Oxidation temperature 60–105 °C Controls oxidation completeness
Acidification pH 1.5–4.0 Critical for selective decarboxylation
Acidification temperature 30–130 °C Influences reaction rate and purity
Microwave irradiation Variable (optimized per step) Reduces reaction time, improves yield
Purity (HPLC) ≥99% Required for medicinal intermediate use

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazine ring.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is primarily utilized as an intermediate in the synthesis of heterocyclic compounds. It is particularly valuable in the production of pyranopyrimidines, which are important in medicinal chemistry due to their biological activity. The compound's cyano and amino groups enhance its reactivity, making it suitable for various chemical transformations.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionInvolves replacing a leaving group with a nucleophile, often yielding more complex structures.
Condensation ReactionsForms larger molecules through the combination of smaller ones, often releasing water.
CyclizationFacilitates the formation of cyclic compounds, enhancing molecular complexity.

Medicinal Chemistry

The biological activity of this compound derivatives has been a focal point in drug discovery. Research indicates that these derivatives exhibit potential anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.

Case Study: Anti-Cancer Activity

A study investigated the effects of ethyl 6-amino-5-cyano derivatives on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting that these compounds could serve as lead candidates for developing new anti-cancer therapies .

Agricultural Applications

In addition to medicinal uses, this compound has been explored for its potential in agricultural chemistry. Its derivatives have shown promise as agrochemicals, particularly as herbicides and fungicides.

Table 2: Agricultural Applications of Derivatives

Application TypeDescriptionReference
HerbicidesCompounds derived from ethyl 6-amino derivatives exhibit selective herbicidal activity against various weeds.
FungicidesSome derivatives have demonstrated antifungal properties, useful in crop protection.

Material Science

The compound's unique chemical properties also make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.

Research Findings

Studies have shown that incorporating ethyl 6-amino-5-cyano derivatives into polymer matrices can enhance their thermal stability and mechanical strength .

Mechanism of Action

The exact mechanism of action of Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino and cyano groups suggests potential interactions with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, heterocyclic cores, and applications.

Pyrazine Derivatives with Substituent Variations
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate 3-CH₃, 5-CN, 6-NH₂ C₉H₁₀N₄O₂ Corrosion inhibition, organic synthesis
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate 3-Cl, 5-CH₃, 6-Br C₉H₁₀BrClN₂O₂ Halogenated intermediate for cross-coupling
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 3-NH₂, 5-Cl, 6-Cl C₇H₇Cl₂N₃O₂ High structural similarity (0.86) to target
Methyl 5-methylpyrazine-2-carboxylate 5-CH₃ C₇H₈N₂O₂ Lower steric hindrance for functionalization

Key Observations :

  • Halogen substituents (Br, Cl) increase molecular weight and alter electronic properties, enhancing reactivity in cross-coupling reactions .
  • The amino-cyano combination in the target compound improves adsorption on metal surfaces, critical for corrosion inhibition .
Pyran-Based Analogs with Functional Overlaps
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate 2-CH₃, 4-Ph, 5-CN, 6-NH₂ C₁₆H₁₅N₂O₃ Corrosion inhibitor (88% efficiency in 1M HCl)
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 2,4-bis(4-CH₃-Ph) C₂₃H₂₂N₂O₃ Enhanced crystallinity via π-π stacking
Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate 4-C₃H₇ C₁₃H₁₈N₂O₃ Planar pyran ring with N-H⋯O/N hydrogen bonds

Key Observations :

  • Pyran-based analogs exhibit planar ring systems, enabling robust hydrogen bonding and crystal packing .
  • The phenyl substituent in the 4-position (e.g., 4-Ph) enhances hydrophobic interactions, improving adsorption on low-carbon steel .
Pyridine and Thiazole Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate 2-NH₂, 5-CN, 6-SH C₁₀H₁₀N₃O₂S Thiol group enables metal coordination
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate 2-CH₃, 5-CN, 6-S C₁₀H₁₀N₂O₂S Potential antimicrobial activity
Ethyl 2-aminothiazole-5-carboxylate Thiazole core, 2-NH₂ C₆H₈N₂O₂S Building block for antitumor agents

Key Observations :

  • Sulfur-containing derivatives (e.g., -SH, -S) exhibit distinct electronic profiles, enabling redox activity and metal chelation .
  • Thiazole derivatives lack the cyano group but are prioritized in medicinal chemistry for their bioactivity .
Corrosion Inhibition

This compound analogs, such as Pr3 (pyran-based), demonstrate mixed-type inhibition in acidic environments. The amino and cyano groups facilitate adsorption via Langmuir isotherm, achieving 88% efficiency at 10⁻³ M . Comparatively, pyridine-thiol derivatives (e.g., ) show lower inhibition due to weaker adsorption kinetics.

Biological Activity

Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazines with various reactants under controlled conditions. For instance, a common synthetic route includes the use of malononitrile and ethyl acetoacetate in the presence of a base, leading to the formation of the desired pyrazine derivative .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against various bacterial strains, it exhibited significant inhibition zones, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting varying susceptibility levels .

Anticancer Activity

Recent research has highlighted the compound's anticancer potential. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, demonstrating its potency in cancer treatment .

The mechanism underlying the biological activity of this compound involves the modulation of various signaling pathways. Studies suggest that it may inhibit key enzymes involved in cell cycle regulation and promote oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study assessed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly reduced bacterial growth in vitro, highlighting its potential as a lead compound for developing new antibiotics .
  • Cancer Treatment : In animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis rates within tumor tissues .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemObserved EffectReference
AntibacterialVarious bacterial strainsSignificant inhibition zones (MIC: 32–128 µg/mL)
AnticancerHeLa and MCF-7 cellsInduced apoptosis (IC50: ~25 µM for HeLa)
Enzyme InhibitionCell-free assaysModulation of cell cycle enzymes

Q & A

What are the established synthetic methodologies for Ethyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate, and how are key intermediates optimized?

Basic
The synthesis typically involves functionalizing pyrazine cores via nucleophilic substitution or condensation reactions. For example, bromination of pyrazine precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C can introduce halogen atoms at specific positions, as demonstrated in analogous pyrazinecarboxamide syntheses . Subsequent cyanation and esterification steps yield the target compound. Key intermediates include brominated pyrazine derivatives, which are critical for regioselective functionalization. Reaction optimization focuses on solvent choice (e.g., DMF for polar intermediates) and temperature control to minimize side products.

How is the compound characterized structurally, and what advanced techniques validate its conformation?

Basic
Structural elucidation combines spectroscopic (NMR, IR, MS) and crystallographic methods. For crystallographic validation, SHELX and ORTEP-3 are widely used for refining single-crystal X-ray diffraction data. SHELX provides high-precision refinement of atomic coordinates, while ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry . Ring puckering analysis (e.g., Cremer-Pople parameters) may be applied if the pyrazine ring exhibits non-planarity, though this is less common in rigid heterocycles .

How are reaction mechanisms for nucleophilic additions to this compound investigated?

Advanced
Mechanistic studies employ kinetic experiments, isotopic labeling, and computational modeling. For instance, reactions with hydrazine or hydroxylamine involve nucleophilic attack at the cyano or ester groups, forming pyrazole or isoxazole derivatives. Density Functional Theory (DFT) calculations can map transition states and activation energies, while in situ NMR monitors intermediate formation. Evidence from analogous pyrazine systems shows that electron-withdrawing groups (e.g., cyano) enhance reactivity at adjacent positions, guiding regioselectivity predictions .

What strategies resolve contradictions between computational predictions and experimental structural data?

Advanced
Discrepancies often arise in bond angles or puckering parameters. To resolve these:

  • Multi-method validation : Compare X-ray crystallography (SHELX-refined), neutron diffraction, and rotational spectroscopy.
  • Conformational sampling : Use molecular dynamics (MD) simulations to assess flexibility.
  • Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations in DFT) versus experimental resolution limits. For example, Cremer-Pople puckering coordinates may clarify ring distortions if observed in crystallographic data .

How does substituent electronic effects influence the compound’s reactivity in medicinal chemistry applications?

Advanced
The electron-deficient pyrazine core, enhanced by the cyano and ester groups, facilitates nucleophilic aromatic substitution (SNAr) or cyclocondensation reactions. Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., amino group basicity) with bioactivity. For instance, the amino group’s lone pair can coordinate metal ions in enzyme inhibition assays, while the cyano group stabilizes transition states in heterocycle-forming reactions .

What safety protocols are critical when handling this compound?

Basic
While specific toxicity data are limited, general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous bicarbonate) before disposal. Safety data from structurally similar pyrazines suggest potential irritancy, warranting rigorous exposure controls .

How is the compound utilized in synthesizing fused heterocycles for materials science?

Advanced
The cyano and ester groups act as directing groups for annulation reactions. For example, reacting with malononitrile under basic conditions yields pyrido[2,3-d]pyrimidines, which exhibit luminescent properties. X-ray crystallography (via SHELX) confirms the planar geometry critical for π-conjugation in optoelectronic materials. Solvothermal methods in DMF at 80–100°C optimize yields (>70%) while minimizing decomposition .

What analytical challenges arise in quantifying reaction yields, and how are they mitigated?

Advanced
Challenges include overlapping NMR peaks due to similar substituents and low solubility in common solvents (e.g., chloroform). Mitigation strategies:

  • HPLC-MS : Quantify using reverse-phase columns with acetonitrile/water gradients.
  • Isotopic dilution : Introduce deuterated internal standards for precise MS quantification.
  • Crystallographic purity assessment : Compare unit cell parameters of bulk product with single-crystal data to detect impurities .

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